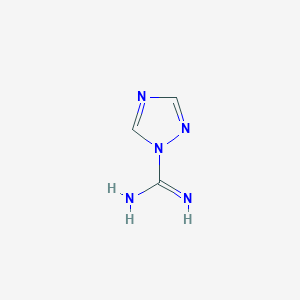

1H-1,2,4-Triazole-1-carboximidamide

Description

Significance of Triazole Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with triazole scaffolds being of particular importance. researchgate.netmdpi.com These five-membered rings containing three nitrogen atoms exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). researchgate.netmdpi.com Their unique structural and electronic properties have made them integral components in a wide array of functional molecules. tandfonline.comtandfonline.com

Overview of 1,2,4-Triazole Frameworks

The 1,2,4-triazole ring system is a significant scaffold in medicinal chemistry due to its ability to engage with a variety of biological targets. These frameworks are key components in numerous pharmacologically active agents, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. researchgate.nettandfonline.comtandfonline.com The versatility of the 1,2,4-triazole nucleus allows for the introduction of various substituents, which can modulate the biological activity of the resulting compounds. nih.gov This has led to extensive research and the development of numerous drugs containing this heterocyclic core. researchgate.net

The 1,2,4-triazole structure is characterized by a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. drugbank.com The parent 1H-1,2,4-triazole is a white solid that is highly soluble in water and organic solvents. nih.gov It exists in a rapid equilibrium between its 1H- and 4H-tautomers, with the 1H form being more stable. nih.gov This dynamic nature, coupled with its capacity for both electrophilic and nucleophilic substitution reactions, makes it a versatile building block in organic synthesis. nih.gov

Unique Structural Features of 1H-1,2,4-Triazole-1-carboximidamide

This compound is a nitrogen-rich heterocyclic compound distinguished by a 1,2,4-triazole core functionalized with a carboximidamide group at the N1 position. This specific arrangement of atoms imparts distinct chemical properties to the molecule. The carboximidamide group, also known as a guanylating group, enhances the compound's potential as a bioactive molecule and a versatile synthetic intermediate. alzchem.com

The hydrochloride salt of this compound is a white crystalline powder with good water solubility. sigmaaldrich.com The presence of the triazole ring provides stability, while the carboximidamide moiety offers a reactive site for further chemical modifications. chemimpex.com This combination of a stable heterocyclic core and a reactive functional group is a key feature that drives its utility in chemical research.

Properties of this compound and its Hydrochloride Salt

| Property | Value |

| Molecular Formula | C3H5N5 |

| Molecular Weight | 111.11 g/mol nih.gov |

| IUPAC Name | 1,2,4-triazole-1-carboximidamide nih.gov |

| CAS Number | 19503-46-9 nih.gov |

| Hydrochloride CAS Number | 19503-26-5 sigmaaldrich.com |

| Hydrochloride Molecular Formula | C3H6ClN5 cymitquimica.comnih.govnih.gov |

| Hydrochloride Molecular Weight | 147.57 g/mol chemimpex.com |

| Appearance (Hydrochloride) | White to off-white crystalline solid chemimpex.comcymitquimica.com |

| Solubility (Hydrochloride) | Soluble in water cymitquimica.com |

Role as a Fundamental Building Block in Complex Molecular Architectures

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. cymitquimica.com Its primary role is that of a guanylating agent, enabling the introduction of the guanidine (B92328) functionality into various molecular scaffolds. alzchem.com This is significant because the guanidinium (B1211019) group is found in many biologically active compounds and can participate in important intermolecular interactions.

The compound's utility extends to the construction of diverse heterocyclic systems through reactions such as cyclizations and coupling reactions. For instance, it is a key intermediate in the synthesis of certain antiviral agents. chemicalbook.com The ability to readily introduce the 1,2,4-triazole-1-carboximidamide moiety into larger structures makes it a valuable tool for chemists seeking to create novel compounds with specific functions. acs.org

Historical Context and Evolution of Research on this compound

The study of triazole derivatives dates back to the late 19th century. However, focused research on this compound and its applications appears to be a more recent development, driven by the broader interest in the pharmacological potential of triazole-containing compounds. tandfonline.comtandfonline.com Early research on triazoles centered on their synthesis and fundamental chemical properties. researchgate.net

Over time, as the biological activities of various triazole derivatives were discovered, the focus shifted towards their application in drug discovery and agrochemicals. rjptonline.org The synthesis of this compound hydrochloride from dicyandiamide (B1669379) and 1,2,4-triazole has been described, highlighting a straightforward method for its preparation. chemicalbook.com More recent research has explored its use as a versatile reagent in organic synthesis, particularly for guanidinylation reactions in both solution-phase and solid-phase peptide synthesis. acs.org This evolution reflects a trend towards harnessing the unique reactivity of this compound for creating complex and functionally diverse molecules.

Scope and Research Focus within Academic and Industrial Contexts

In academic research, this compound is investigated for its fundamental reactivity and its potential as a scaffold for creating novel chemical entities. acs.org Studies often focus on developing new synthetic methodologies that utilize this compound as a key starting material or reagent. organic-chemistry.orgresearchgate.net

In the industrial sector, particularly in pharmaceutical and agricultural chemical companies, the focus is on the practical applications of this compound and its derivatives. chemimpex.com A primary application lies in the synthesis of antifungal agents. Derivatives of this compound have shown enhanced efficacy against various fungi compared to existing treatments. It is also used in the development of other potential therapeutic agents, including enzyme inhibitors. In agriculture, its fungicidal properties are utilized to protect crops from various fungal pathogens. chemimpex.com

Research Applications of this compound

| Research Area | Specific Application |

| Pharmaceutical Development | Intermediate in the synthesis of antifungal and antiviral agents. chemimpex.comchemicalbook.com |

| Used in the development of enzyme inhibitors, such as nitric oxide synthase inhibitors. | |

| Agricultural Chemicals | Utilized for its fungicidal properties to protect crops. chemimpex.comrjptonline.org |

| Organic Synthesis | Acts as a versatile guanylating agent. alzchem.com |

| Employed in cyclization and coupling reactions. | |

| Used in solid-phase peptide synthesis for guanidinylation of amino acids. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIOIIJXUJXYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h 1,2,4 Triazole 1 Carboximidamide and Its Derivatives

Conventional and Classical Synthetic Approaches

The synthesis of 1,2,4-triazoles has a rich history, with numerous classical methods developed over the years. These approaches often involve the formation of the triazole ring through cyclization reactions, the strategic combination of multiple starting materials in one pot, or the use of specific, pre-functionalized precursors.

Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring is frequently achieved through intramolecular cyclization of open-chain precursors. These reactions are fundamental to the synthesis of this heterocyclic system.

One common method involves the cyclization of N-acylamidrazones. These intermediates can be prepared through the reaction of hydrazines with carboxylic acid derivatives. thieme-connect.comchemicalbook.com For instance, the Pellizzari synthesis involves the reaction of amides with hydrazides to form an acyl amidrazone, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole. chemicalbook.com Similarly, the Einhorn–Brunner reaction utilizes the acid-catalyzed condensation of diacylamines with hydrazines or monosubstituted hydrazines to form 1,2,4-triazoles. scispace.com

Another approach is the oxidative cyclization of amidrazones and aldehydes. This can be catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) in a recyclable medium such as polyethylene (B3416737) glycol, offering an environmentally benign route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Additionally, a metal-free approach using iodine as a catalyst can facilitate the cycloaddition of N-functionalized amidines with hydrazones to construct 3,4,5-trisubstituted 1,2,4-triazoles. bohrium.com

A catalyst-free method has also been reported, involving the ring opening and subsequent intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines. This reaction proceeds through the formation of an intermediate which then cyclizes to form the triazole ring. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 1,2,4-triazoles in a single step, combining three or more reactants. This approach is highly valued for its atom economy and operational simplicity.

A notable example is a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles with high yields. frontiersin.org This reaction begins with the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine (B178648) to form the triazole. frontiersin.orgorganic-chemistry.orgacs.org Another MCR involves the reaction of isothiocyanates, amidines, and hydrazines to synthesize fully substituted 1H-1,2,4-triazol-3-amines in a metal- and oxidant-free process. isres.org This reaction proceeds via C–S and C–N bond cleavage and the formation of new C–N bonds in one pot. isres.org

Furthermore, a copper-enabled three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts provides regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols has also been developed to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

A metal-free, base-promoted three-component reaction of 1,3-diones, trans-β-nitrostyrene, and aldehyde hydrazones has been reported for the synthesis of hybrid molecular scaffolds containing the 1,2,4-triazole ring. rsc.org Additionally, the synthesis of 1-aryl 1,2,4-triazoles can be achieved directly from anilines, amino pyridines, and pyrimidines in a single reactor. acs.orgorganic-chemistry.org

Synthesis via Specific Precursors and Intermediates

The synthesis of 1,2,4-triazoles can be tailored by selecting specific starting materials that contain key structural elements of the final ring.

Dicyandiamide (B1669379): While not directly mentioned in the provided search results as a precursor for 1H-1,2,4-Triazole-1-carboximidamide, related cyano compounds like cyanoguanidine are used in the synthesis of functionalized 3-amino-1,2,4-triazoles through reaction with nitrile imines. nih.gov

Hydrazones: Hydrazones are versatile precursors. They can be converted to 1,2,4-triazoles by reacting with amines under aerobic oxidative conditions. isres.org This method involves a cascade process of C-H functionalization, double C-N bond formation, and oxidative aromatization. isres.org Another approach involves the reaction of hydrazones with nitriles in a formal [3+2] cycloaddition. rsc.org Additionally, an I2-catalyzed cycloaddition of N-functionalized amidines with hydrazones provides a route to 3,4,5-trisubstituted 1,2,4-triazoles. bohrium.com

Amidines: Amidines are widely used in the synthesis of 1,2,4-triazoles. chemicalbook.comfrontiersin.org For instance, a copper-catalyzed one-pot method has been developed for the synthesis of 1,2,4-triazoles from the reaction of amidines. thieme-connect.com This process involves a sequential base-promoted intermolecular coupling between two amidines followed by intramolecular aerobic oxidative dehydrogenation. thieme-connect.com Another method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines in a highly regioselective one-pot process. organic-chemistry.orgacs.org

Isothiocyanates: Isothiocyanates are valuable starting materials for synthesizing 1,2,4-triazole-3-thiones. An efficient synthesis involves the reaction between ammonium thiocyanate, acid chlorides, and arylhydrazines. nih.gov Another method involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization of the intermediate thiosemicarbazides. researchgate.netmdpi.com Furthermore, a three-component reaction of amidines, isothiocyanates, and hydrazines provides fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org

Nitrilimines: Nitrilimines, often generated in situ from hydrazonoyl chlorides, readily undergo [3+2] cycloaddition reactions to form 1,2,4-triazoles. isres.org A regioselective synthesis of trisubstituted 1,2,4-triazoles is achieved through the reaction of nitrile imines with guanidine (B92328) derivatives. nih.gov They can also react with carbodiimides to form bis(1,2,4-triazoline)spiranes and 1,2,4-triazoles. rsc.org Furthermore, the reaction of nitrile imines with CF3CN allows for the synthesis of 5-trifluoromethyl 1,2,4-triazoles. mdpi.com

Carboxylic Acids: Carboxylic acids are fundamental building blocks for 1,2,4-triazoles. A general method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. acs.org This one-pot process allows for significant diversity in the final triazole structure. acs.org Another approach involves the reaction of carboxylic acids with hydrazinophthalazine, mediated by coupling agents like EDC and HOBT, to produce 1,2,4-triazole derivatives. researchgate.netscielo.br

Below is a table summarizing some of the conventional synthetic approaches:

Modern and Sustainable Synthesis Techniques

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Microwave-assisted synthesis and solid-phase synthesis have emerged as powerful tools in the production of 1,2,4-triazoles, offering advantages in terms of reaction time, yield, and ease of purification.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis as a green chemistry technique that can significantly reduce reaction times, improve yields, and often lead to cleaner reactions. nih.govrsc.org

A simple and efficient catalyst-free method for synthesizing substituted 1,2,4-triazoles involves the microwave irradiation of hydrazines and formamide (B127407). organic-chemistry.orgorganic-chemistry.org This one-pot approach demonstrates excellent functional group tolerance and short reaction times. organic-chemistry.org In some cases, yields are significantly better than those obtained through conventional heating. scielo.org.za

Microwave-assisted synthesis has also been applied to three-component condensation reactions on the surface of silica (B1680970) gel. For example, the reaction of acid hydrazides, S-methyl isothioamide hydroiodides, and ammonium acetate (B1210297) under microwave irradiation produces 3,5-disubstituted-1,2,4-triazoles in high yields with short reaction times and simple work-up procedures. tandfonline.com

The synthesis of various 1,2,4-triazole derivatives, including those with tryptamine (B22526) and nalidixic acid skeletons, has been successfully achieved using microwave-assisted methods, highlighting the versatility of this technique. bohrium.comnih.gov

Solid-Phase Synthesis Protocols

Solid-phase organic synthesis (SPOS) offers a streamlined approach to the synthesis of compound libraries, facilitating the purification process by simple filtration to remove excess reagents and by-products. arkat-usa.org This methodology has been successfully applied to the synthesis of 1,2,4-triazoles.

One solid-phase route to 5-aryl-3-arylthiomethyl-1,2,4-triazoles has been developed, allowing for the introduction of two points of diversity. The triazole is constructed on a novel resin, and traceless cleavage can be achieved to release the final product. nih.govacs.org

Another approach involves the synthesis of 1,2,4-triazoles on a solid support in three steps, yielding products with excellent purities. This triazole-functionalized solid support can then be used for the further synthesis of various trisubstituted 1,2,4-triazoles. acs.org The synthesis of vinyl-substituted 1,2,4-triazoles has also been reported using a polymer-supported α-selenopropionic acid. arkat-usa.org

Below is a table summarizing modern and sustainable synthesis techniques:

Metal-Free Reaction Conditions

The synthesis of 1,2,4-triazole derivatives can be effectively achieved without the use of metal catalysts, addressing concerns regarding cost and potential metal contamination in the final products. isres.org These methods often rely on the inherent reactivity of the starting materials under specific conditions.

One prominent metal-free approach involves the oxidative cyclization of hydrazones and aliphatic amines using iodine as a catalyst. isres.orgorganic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org Another strategy is a three-component reaction involving amidines, isothiocyanates, and hydrazines, which undergoes desulfurization and deamination to produce fully substituted 1H-1,2,4-triazol-3-amines. isres.org This [2+1+2] cyclization is notable for its mild conditions and environmental friendliness, proceeding without any external catalysts, ligands, or oxidants. isres.org

Microwave irradiation has also been employed to facilitate the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org This method is simple, efficient, and mild, proceeding smoothly in the absence of a catalyst and demonstrating excellent tolerance for various functional groups. organic-chemistry.org Additionally, metal-free approaches have been developed for creating specific derivatives, such as 3-trifluoromethyl-1,2,4-triazoles, through the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source. isres.org

| Method | Reactants | Key Features |

| Iodine-Catalyzed Oxidation | Hydrazones, Aliphatic Amines | Metal-free, cascade reaction, C-H functionalization. isres.orgorganic-chemistry.org |

| Three-Component Cyclization | Amidines, Isothiocyanates, Hydrazines | No external catalyst/oxidant, environmentally friendly, forms triazol-3-amines. isres.org |

| Microwave Irradiation | Hydrazines, Formamide | Catalyst-free, simple, mild conditions, good functional group tolerance. organic-chemistry.org |

| I2-Mediated Cyclization | Trifluoroacetimidohydrazides, DMF | Metal-free, forms 3-trifluoromethyl derivatives. isres.org |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a modern and green approach to constructing 1,2,4-triazole rings, often avoiding the need for harsh chemical oxidants and transition-metal catalysts. isres.orgorganic-chemistry.org These methods utilize electricity to drive the desired chemical transformations under mild conditions.

A notable example is the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium acetate in an alcohol solvent. isres.orgorganic-chemistry.org In this process, the alcohol serves as both the solvent and a reactant, while ammonium acetate acts as the nitrogen source for the triazole ring. organic-chemistry.org The reaction is facilitated by electrogenerated reactive iodide radicals or I2 and NH3, which effectively circumvents the use of strong oxidants and metal catalysts to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. isres.orgorganic-chemistry.org

Another powerful electrochemical technique is the dehydrogenative [3+2] annulation of hydrazones and amines. sioc-journal.cn This method is particularly advantageous as it proceeds without transition metals, acids, bases, or external oxidants, offering a simple and environmentally friendly pathway to a variety of functionalized 1,2,4-triazoles. sioc-journal.cn Furthermore, reagent-free intramolecular dehydrogenative C–N cross-coupling reactions have been developed under mild electrolytic conditions. rsc.org This atom- and step-economical one-pot process allows for the efficient synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles from commercially available aldehydes and 2-hydrazinopyridines. rsc.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthetic design of 1,2,4-triazoles to enhance sustainability and reduce environmental impact. isres.orgsioc-journal.cn A key aspect of this is the use of environmentally benign oxidants. Many synthetic routes, particularly those catalyzed by copper, utilize molecular oxygen from the air as the terminal oxidant, with water being the only byproduct. organic-chemistry.org This approach is a significant improvement over methods requiring stoichiometric amounts of hazardous chemical oxidants.

The use of readily available, inexpensive, and non-toxic catalysts, such as certain copper salts, aligns with green chemistry principles. organic-chemistry.orgorganic-chemistry.org The development of one-pot reactions, where multiple synthetic steps are combined into a single operation, further enhances the green credentials of these syntheses by reducing solvent waste, energy consumption, and purification steps. isres.orgthieme-connect.com

Electrochemical methods are inherently green as they replace chemical reagents with electrons, minimizing waste. sioc-journal.cnrsc.org Similarly, metal-free syntheses contribute to greener chemistry by avoiding the use of potentially toxic and difficult-to-remove heavy metals. isres.org The three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines is highlighted as an environmentally friendly process due to its mild conditions and lack of external catalysts or oxidants. isres.org

| Green Chemistry Principle | Application in 1,2,4-Triazole Synthesis | Example |

| Use of Benign Oxidants | Employing molecular oxygen (air) as the oxidant. organic-chemistry.org | Copper-catalyzed oxidative cyclization where water is the sole byproduct. organic-chemistry.org |

| Atom Economy | One-pot, multicomponent reactions. isres.orgthieme-connect.com | Three-component synthesis from carboxylic acids, amidines, and hydrazines. researchgate.net |

| Use of Safer Solvents/Reagents | Water-based or solvent-free reactions; electrochemical synthesis. rsc.org | Electrochemical multicomponent reaction in alcohol, avoiding strong oxidants. isres.orgorganic-chemistry.org |

| Catalysis over Stoichiometric Reagents | Use of recyclable catalysts. organic-chemistry.orgorganic-chemistry.org | Heterogeneous copper catalysts that can be recovered and reused. organic-chemistry.org |

| Metal-Free Pathways | Avoiding heavy metal catalysts. isres.org | Iodine-catalyzed oxidative aromatization of hydrazones and amines. isres.orgorganic-chemistry.org |

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of the 1,2,4-triazole core. Various catalytic systems, including transition metals, Lewis acids, and organocatalysts, have been developed to facilitate the construction of this important heterocyclic scaffold.

Transition Metal-Catalyzed Cyclizations (e.g., Copper-Catalyzed)

Transition metals, particularly copper, are widely employed to catalyze the formation of 1,2,4-triazoles. mdpi.com Copper-catalyzed methods are valued for their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

A common and powerful strategy is the copper-catalyzed tandem addition-oxidative cyclization. organic-chemistry.org One such reaction involves the coupling of amidines with nitriles. organic-chemistry.org In the presence of a copper catalyst, such as copper(I) bromide (CuBr), and an oxidant like molecular oxygen (from the air), amidines react with nitriles to form the 1,2,4-triazole ring through sequential N-C and N-N bond formation. organic-chemistry.org This process is highly efficient and environmentally friendly, producing water as the only byproduct. organic-chemistry.org

Another versatile one-pot copper-catalyzed synthesis starts from two different nitriles and hydroxylamine (B1172632) hydrochloride. acs.org The initial step is the formation of an amidoxime (B1450833) from one nitrile and hydroxylamine. This intermediate then reacts with a second nitrile in the presence of a copper(II) acetate (Cu(OAc)2) catalyst, followed by intramolecular dehydration and cyclization to yield the disubstituted 1,2,4-triazole. acs.org This method is notable for not requiring any additional ligands and for its tolerance of various functional groups, including ethers, chloro, and nitro groups. acs.org

The choice of copper source and reaction conditions can be optimized for specific substrates. For instance, in the synthesis of triazolopyridines, CuBr with zinc iodide (ZnI2) provided high yields, whereas for the synthesis of 1H-1,2,4-triazoles from amidines and nitriles, cesium carbonate (Cs2CO3) proved to be an effective base. organic-chemistry.org

Lewis Acid Catalysis (e.g., Ytterbium(III) Triflate)

Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. Among them, Ytterbium(III) triflate [Yb(OTf)3] has emerged as a particularly useful catalyst due to its high activity, water tolerance, and reusability. thieme-connect.comresearchgate.net

Ytterbium(III) triflate is a hard Lewis acid, which makes it highly oxophilic and effective in activating carbonyl compounds and imines, key intermediates in many heterocyclic syntheses. thieme-connect.comnih.gov It has been successfully used to catalyze reactions for synthesizing various five- and six-membered heterocycles under mild conditions, often in both organic and aqueous solvents. thieme-connect.com While direct catalysis for this compound is not extensively detailed, its proven efficacy in related C-N bond-forming and cyclization reactions suggests its potential in this area. researchgate.netunicam.it For example, Yb(OTf)3 catalyzes the coupling of imines with diazoesters to form aziridines and facilitates cycloaddition reactions for the synthesis of various nitrogen-containing rings. thieme-connect.com The ability of lanthanide triflates to catalyze condensation reactions, as demonstrated in the Knoevenagel condensation, highlights their role in activating substrates for subsequent cyclization. nih.gov

Organocatalysis and Other Catalytic Systems

Organocatalysis provides a metal-free alternative for the synthesis of 1,2,4-triazoles, relying on small organic molecules to catalyze the reactions. organic-chemistry.org These methods are attractive from a green chemistry perspective as they avoid the use of potentially toxic metals.

A significant organocatalytic approach is the 1,3-dipolar cycloaddition reaction. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective catalyst for the [3+2] cycloaddition between α,β-unsaturated esters and azides to form regioselective 1,4-disubstituted-1,2,3-triazoles. nih.gov While this example leads to the 1,2,3-isomer, the principle of using organocatalysts to facilitate cycloadditions is broadly applicable in heterocycle synthesis. nih.govresearchgate.net

In the context of 1,2,4-triazoles, organocatalytic methods can promote the initial steps of a reaction cascade. For example, base catalysts can be used in the synthesis of 5-mercapto-1,2,4-triazoles, which are versatile intermediates for further functionalization. nih.gov Other catalytic systems include the use of nickel complexes, which can catalyze the transformation of isoxazoles into 1,2,4-triazoles in a formal atom-exchange process. organic-chemistry.org Silver(I) catalysis has also been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles from the cycloaddition of isocyanides with diazonium salts, complementing the regioselectivity observed with copper catalysis which yields the 1,5-disubstituted isomer. isres.orgorganic-chemistry.org

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted 1,2,4-triazoles often presents challenges in controlling the orientation of substituents on the heterocyclic ring, a concept known as regioselectivity. The 1,2,4-triazole ring has three nitrogen atoms, leading to the potential for multiple isomers when substituents are introduced.

Regioselectivity: The selective synthesis of specific regioisomers of 1,2,4-triazoles is a critical aspect of their chemistry. Different synthetic strategies and catalytic systems have been developed to control the outcome of these reactions.

Catalyst-Controlled Cycloaddition: A notable example is the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts. This method provides a practical route to either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles with high yields. The regioselectivity is dictated by the choice of catalyst; Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis yields the 1,5-disubstituted isomers. isres.org Liu et al. reported achieving an 88% yield for the 1,3-disubstituted product with a silver catalyst and a 79% yield for the 1,5-disubstituted product with a copper catalyst. nih.gov

One-Pot, Multi-Component Reactions: Highly regioselective one-pot processes have been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. isres.orgnih.gov One such method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, demonstrating good tolerance for various functional groups. nih.gov Another approach utilizes the reaction of amidrazones with diethyl azodicarboxylate, catalyzed by triethylamine (B128534), to afford 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. nih.gov

[3+2] Annulation: A copper-enabled, three-component [3+2] annulation reaction of 2-diazoacetonitriles with nitriles and aryldiazonium salts allows for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org

Stereoselectivity: Stereoselectivity, the control of the three-dimensional arrangement of atoms, is particularly important when chiral centers are present, such as in nucleoside analogues of 1,2,4-triazoles.

Galactosylation: In the synthesis of 4-aryl-5-indolyl-1,2,4-triazole S- and N-β-galactosides, β-stereoselectivity was achieved during the galactosylation process. jyu.fimdpi.com The stereoselectivity was confirmed by the coupling constant value (³J₁,₂) which was greater than 9.0 Hz for all the prepared galactosides. jyu.fimdpi.com

Asymmetric Synthesis: Acetylated glucose Schiff bases have been used as chiral scaffolds for the asymmetric synthesis of 4,5-dihydro-1H- nih.govnih.govresearchgate.net-triazoline derivatives, ensuring the formation of a specific stereoisomer. mdpi.com

Conformational Restriction: The synthesis of N-aryl-1,2,4-triazoles with bulky substituents at the 3,5-positions of the triazole ring and the 2',6'-positions of the N-aryl ring has been shown to result in restricted rotation around the N-aryl bond, leading to a non-planar conformation and atropisomerism. researchgate.net

Synthetic Yield Optimization and Scale-Up Considerations

Maximizing the yield of synthetic reactions and ensuring their scalability are crucial for the practical application of this compound and its derivatives, particularly in industrial and pharmaceutical contexts.

Yield Optimization: Optimizing reaction conditions is key to improving synthetic yields. This involves adjusting parameters such as catalysts, reagents, solvents, and temperature.

Reaction Condition Optimization: For the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles, a study optimized reaction conditions by screening various bases and solvents. The use of triethylamine (NEt₃) as a base in dichloromethane (B109758) (CH₂Cl₂) at room temperature was found to be optimal. mdpi.com Similarly, in the synthesis of diheterocyclic compounds linked by an amidine group, a study of the reaction medium found that while many common organic solvents were effective, 1,4-dioxane (B91453) provided the best yield, and DBU was the optimal base. beilstein-journals.orgresearchgate.net

Scale-Up and Gram-Scale Synthesis: Transitioning a synthetic protocol from a laboratory to a larger, gram-scale production requires robust and efficient methods.

Multigram Synthesis: A one-step, multigram scale synthesis for 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has been described. This method utilizes commercially available reagents and allows for simple filtration to obtain the product, making it suitable for larger scale production. researchgate.netmdpi.com

Versatility for Scale-Up: A copper-enabled, three-component reaction for synthesizing 1-aryl-5-cyano-1,2,4-triazoles has been noted for its versatility in gram-scale synthesis. isres.org

| Compound Type | Method | Key Optimization/Scale-Up Feature | Reported Yield | Reference |

|---|---|---|---|---|

| Alkylated 1,2,4-Triazole Fragment | De novo synthesis via hydrazine HCl salt | Cost-effective, scalable route development | 46% overall | thieme-connect.com |

| Alkylated 1,2,4-Triazole Fragment | Desymmetrization of 3,5-dibromo-1,2,4-triazole | Improved scalable route | 59% overall | thieme-connect.com |

| 1-Aryl-5-cyano-1,2,4-triazoles | Cu-enabled three-component reaction | Versatile for gram-scale synthesis | Not specified | isres.org |

| 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | One-step cycloaddition | Multigram scale synthesis | Not specified | researchgate.netmdpi.com |

| 1,3,5-Trisubstituted 1,2,4-triazoles | Reaction of amidrazones with diethyl azodicarboxylate | Highly regioselective one-pot process | Not specified | nih.gov |

Chemoenzymatic Methods for Analogues (e.g., Nucleoside Synthesis)

The combination of chemical synthesis and enzymatic catalysis, known as chemoenzymatic methods, offers a powerful strategy for producing complex molecules like nucleoside analogues of 1,2,4-triazoles. These methods leverage the high selectivity of enzymes to overcome challenges in traditional chemical synthesis. researchgate.net

Enzymatic Transglycosylation: A key chemoenzymatic approach for synthesizing nucleoside analogues is transglycosylation, catalyzed by nucleoside phosphorylases (NPs). rsc.org This method allows for the regio- and stereoselective formation of the glycosidic bond, which is often difficult to control through purely chemical means. researchgate.net

Synthesis of Ribavirin (B1680618) Analogues: Chemoenzymatic methods have been extensively explored for the synthesis of analogues of Ribavirin, an antiviral drug with a 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide structure. nih.govresearchgate.net Purine (B94841) nucleoside phosphorylase (PNP), particularly recombinant enzymes from E. coli, is a key biocatalyst in these syntheses. researchgate.netmdpi.com These enzymes can transfer a ribose or deoxyribose moiety from a donor nucleoside to a 1,2,4-triazole base. rsc.orgmdpi.com

Substrate Scope: The synthesis of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues has been reported as potential substrates for PNP. nih.govresearchgate.net This demonstrates the potential to create a library of novel Ribavirin analogues. A biotechnological method was also developed to produce 1-β-D-ribofuranosyl-1,2,4-triazole-3-carbonitrile, an intermediate in the synthesis of Viramidine, another Ribavirin analogue. nih.govresearchgate.net

Thione Derivatives: Researchers have successfully synthesized mono- and disubstituted 1,2,4-triazole-3-thiones and subsequently glycosylated them into ribosides and 2-deoxyribosides using E. coli purine nucleoside phosphorylase. mdpi.com This approach combines chemical synthesis of the modified triazole base with an enzymatic step to produce the final nucleoside analogue. mdpi.com

The chemoenzymatic approach is considered advantageous over multi-stage chemical processes as it often proceeds with high efficiency and selectivity under mild conditions. researchgate.net

Control of Impurity Formation during Synthetic Processes

The control and characterization of impurities are critical for ensuring the quality and safety of chemical compounds, especially those intended for pharmaceutical use. During the synthesis of 1,2,4-triazole derivatives, isomeric and related-substance impurities can form.

Isomeric Impurities: In the manufacturing of the triazole antifungal drug Voriconazole, the formation of positional isomers is a key concern. nih.gov These isomers can arise from the starting materials and persist through the synthesis to the final active pharmaceutical ingredient (API). Identifying the origin of these impurities is crucial for their control and elimination. The synthesis and characterization of these potential impurities are necessary to develop analytical methods to monitor their presence in the final product. nih.gov

Process-Related Impurities: The choice of synthetic route and reaction conditions can significantly impact the impurity profile. In the synthesis of 4-amino-1,2,4-triazole (B31798) from hydrazine hydrate (B1144303) and formic acid, the formation of an impurity of formula (2) (structure not specified in the abstract) was greatly reduced by using a slight deficiency of formic acid relative to the hydrazine hydrate. google.com This stoichiometric control, followed by recrystallization, yielded a final product with a purity of at least 99.9%. google.com

By-product Formation: In a process for producing 1H-1,2,4-triazole by reacting formamide and hydrazine, impurities such as water, formic acid, and ammonium formate (B1220265) are formed. google.com The process involves distilling off these by-products to isolate the desired compound. google.com

| Target Compound | Impurity Type | Control Method | Reference |

|---|---|---|---|

| Voriconazole | Positional isomers, desfluoro impurity | Monitoring and control during manufacturing, synthesis of impurity standards for analytical method development. | nih.gov |

| 4-Amino-1,2,4-triazole | Unspecified process impurity | Using a slight stoichiometric deficiency of formic acid; recrystallization. | google.com |

| 1H-1,2,4-triazole | Water, formic acid, ammonium formate | Distillation of by-products. | google.com |

Mechanistic Investigations and Reaction Pathways of 1h 1,2,4 Triazole 1 Carboximidamide

Fundamental Reaction Mechanisms

The 1H-1,2,4-triazole-1-carboximidamide scaffold is involved in a variety of reaction pathways, enabling the synthesis of a wide array of functionalized molecules. These mechanisms often involve the strategic activation and transformation of different parts of the molecule.

C-H Functionalization Pathways

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and the triazole ring of this compound provides opportunities for such transformations. Metal-catalyzed reactions, particularly with palladium and copper, have been explored for the C-H functionalization of triazole rings, leading to the development of substituted 1,2,3- and 1,2,4-triazoles. rsc.org These methods are significant for creating new molecules for pharmaceutical, medicinal, and materials chemistry applications. rsc.org For instance, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved from hydrazones and aliphatic amines under oxidative conditions, involving a cascade of C-H functionalization. organic-chemistry.org

The 1,2,4-triazole (B32235) moiety can also act as a directing group for ruthenium-catalyzed C-H arylation. organic-chemistry.org This directing ability facilitates the selective introduction of aryl groups at specific positions on the triazole ring or an adjacent part of the molecule.

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is central to the synthesis and elaboration of this compound and its derivatives. Various synthetic strategies rely on the creation of multiple C-N bonds to construct the triazole ring itself or to append new functional groups.

One notable example is the copper-catalyzed reaction that forms 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This method is advantageous due to the use of readily available and inexpensive starting materials and catalysts. organic-chemistry.org Another approach involves a cascade of C-H functionalization and double C-N bond formation to produce 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines. organic-chemistry.orgisres.org

The synthesis of 3-amino-1,2,4-triazole derivatives can be achieved through mercury(II) chloride-mediated cyclization of amidinothioureas, which proceeds via a 3+2 annulation reaction. researchgate.net Furthermore, the synthesis of fully substituted 1H-1,2,4-triazol-3-amines has been reported through a three-component reaction involving desulfurization and deamination condensation, which forms new C-N bonds. isres.org

The following table summarizes key C-N bond forming reactions involving triazole derivatives:

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Oxidative Coupling | Amines, Nitriles | Copper catalyst, Air | 1,2,4-Triazole derivatives |

| Cascade Reaction | Hydrazones, Amines | Iodine catalyst, Oxidative conditions | 1,3,5-Trisubstituted 1,2,4-triazoles |

| Cyclization | Amidinothioureas | Mercury(II) chloride | 3-Amino-1,2,4-triazole derivatives |

| Three-Component Reaction | Isothiocyanates, Amidines, Hydrazines | Metal- and oxidant-free | Fully substituted 1H-1,2,4-triazol-3-amines |

Oxidative Aromatization Processes

Oxidative aromatization is a key step in the synthesis of many aromatic heterocycles, including 1,2,4-triazoles. This process often follows a cyclization reaction, converting a non-aromatic or partially saturated ring system into a stable aromatic one. For instance, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines involves an oxidative aromatization sequence. organic-chemistry.org Similarly, the conversion of 4,5-dihydro-1H-pyrazoles (pyrazolines) to aromatic pyrazoles is achieved through oxidative aromatization using various oxidizing agents. researchgate.net

While direct studies on this compound are limited, the oxidative aromatization of related azolo[1,5-a]pyrimidines has been investigated. mdpi.com It was found that 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can be aromatized, though compounds with electron-donating substituents at certain positions may undergo decomposition during oxidation. mdpi.com The triazole ring itself is generally stable to oxidative conditions, which is a reflection of its high aromatic stabilization. researchgate.net

[3+2] Annulation Reactions

[3+2] Annulation, or 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings, including the 1,2,4-triazole core. This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

The synthesis of 1-aryl-5-cyano-1,2,4-triazoles can be achieved through a regiospecific [3+2] annulation of an in-situ formed nitrile ylide with an aryldiazonium salt. organic-chemistry.org Another example is the synthesis of 1,3-disubstituted-1H-1,2,4-triazoles from hydrazonoyl chlorides and N-methylimidazole, which proceeds through an unusual formal [3+2] cycloaddition followed by C-N bond cleavage. isres.org An electrochemical dehydrogenative [3+2] annulation has also been developed for the synthesis of 1,2,4-triazoles from amines and hydrazones, offering an environmentally friendly approach. sioc-journal.cn

The following table outlines different [3+2] annulation reactions for synthesizing 1,2,4-triazoles:

| 1,3-Dipole Source | Dipolarophile | Product |

| Nitrile Ylide (in situ) | Aryldiazonium Salt | 1-Aryl-5-cyano-1,2,4-triazoles |

| Hydrazonoyl Chloride | N-Methylimidazole | 1,3-Disubstituted-1H-1,2,4-triazoles |

| From Amines and Hydrazones (electrochemically) | - | Functionalized 1,2,4-triazoles |

Desulfurization and Deamination Condensations

Desulfurization and deamination reactions are important transformations in the synthesis of functionalized 1,2,4-triazoles, often occurring as part of a one-pot or cascade process.

A metal- and oxidant-free three-component condensation of isothiocyanates, amidines, and hydrazines has been developed to produce fully substituted 1H-1,2,4-triazol-3-amines. This reaction proceeds through a [2+1+2] cyclization involving C-S and C-N bond cleavage and the formation of new C-N bonds. isres.org In another example, the synthesis of 4,5-disubstituted 1,2,4-triazoles can be achieved from arylidenearylthiosemicarbazides. Initially, 1,2,4-triazole-3-thiones are formed, which upon prolonged reaction time, undergo a copper-assisted desulfurization to yield the final triazole product. nih.gov

A base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has also been developed via the annulation of nitriles with hydrazines, which involves a deamination step where ammonia (B1221849) gas is liberated. rsc.org

Reactivity of the Carboximidamide Functional Group

The carboximidamide functional group, also known as a guanidyl group, significantly influences the reactivity of this compound. This group enhances the molecule's nucleophilicity, which is beneficial in guanylation reactions. The presence of the carboximidamide group also contributes to the molecule's potential biological activity. cymitquimica.com

The carboximidamide group can undergo various chemical transformations. For example, it can be reduced to a primary amine using reducing agents like sodium borohydride. Conversely, oxidative cleavage of the carboximidamide group with strong oxidizing agents such as potassium permanganate (B83412) can produce carboxylic acid derivatives. The hydrochloride salt form of the compound is often used in synthesis as it is more stable and easier to handle than the free base. cymitquimica.com

Role in Guanidinylation Reactions

This compound is a key reagent in guanidinylation reactions, a chemical process that introduces a guanidinyl group onto a substrate, typically an amine. The carboximidamide group, C(=NH)NH2, attached to the 1-position of the 1,2,4-triazole ring, serves as an effective guanidinylating agent. This reactivity is attributed to the triazole ring acting as a good leaving group, facilitating the transfer of the "C(=NH)NH2" moiety to a nucleophile.

The general mechanism involves the nucleophilic attack of an amine on the electrophilic carbon atom of the carboximidamide group. The 1,2,4-triazole anion is subsequently eliminated, resulting in the formation of a new guanidinium (B1211019) group on the substrate. This process is valuable in synthetic organic chemistry, particularly in the modification of peptides and other biomolecules where the guanidinium group, present in the amino acid arginine, plays a crucial role in biological interactions. researchgate.net

The stability and reactivity of this compound make it a reliable choice for these transformations. Its derivatives, such as N,N'-diprotected versions (e.g., with Boc groups), are also employed to control reactivity and selectivity in complex syntheses, both in solution-phase and on solid supports. researchgate.net The carboximidamide functional group enhances the nucleophilicity of the molecule, which is a key factor in its ability to participate effectively in guanylation reactions.

Nucleophilic and Electrophilic Reactivity

The chemical behavior of this compound is characterized by both nucleophilic and electrophilic properties, stemming from its distinct functional groups: the 1,2,4-triazole ring and the carboximidamide side chain. nih.gov

Electrophilic Reactivity: The carboximidamide group contains an electrophilic carbon atom, which is susceptible to attack by nucleophiles. This is the basis for its role in guanidinylation reactions.

Nucleophilic Reactivity: The nitrogen atoms within the 1,2,4-triazole ring possess lone pairs of electrons, rendering them nucleophilic. nih.gov Electrophilic substitution, therefore, tends to occur at these nitrogen atoms. nih.govchemicalbook.com The exocyclic amino group of the carboximidamide moiety is also nucleophilic.

Reactions with electrophiles such as alkyl halides and acyl chlorides lead to substitution at the nitrogen atoms. For instance, alkylation can occur on the carboximidamide nitrogen, yielding N-alkylated derivatives. Similarly, acylation with agents like acetyl chloride results in the formation of stable amide bonds.

The 1,2,4-triazole ring itself is π-deficient due to the presence of three electronegative nitrogen atoms, making the ring's carbon atoms susceptible to nucleophilic attack under certain conditions. chemicalbook.com Furthermore, the triazole ring can participate in cycloaddition reactions, acting as a dipolarophile.

Table 1: Reactivity of this compound

| Reactive Center | Type of Reactivity | Reactant Type | Example Reaction | Product Type |

|---|---|---|---|---|

| Carboximidamide Carbon | Electrophilic | Nucleophiles (e.g., Amines) | Guanidinylation | Guanidinium compounds |

| Carboximidamide Nitrogen | Nucleophilic | Electrophiles (e.g., Alkyl Halides) | Alkylation | N-alkylated derivatives |

| Carboximidamide Nitrogen | Nucleophilic | Electrophiles (e.g., Acyl Chlorides) | Acylation | Acylated derivatives |

| Triazole Ring Nitrogens | Nucleophilic | Electrophiles (e.g., Protons) | Protonation | Triazolium salt |

Tautomerism and Isomerism of 1,2,4-Triazole Ring Systems

The 1,2,4-triazole ring system, the core of this compound, exhibits several forms of isomerism, including tautomerism and conformational isomerism, which significantly influence its chemical and physical properties. rsc.orgresearchgate.net

Annular Prototropic Tautomerism: Unsubstituted or 1-substituted 1,2,4-triazoles can theoretically exist in different tautomeric forms depending on the position of the hydrogen atom on the ring nitrogens. The main tautomers are the 1H-, 2H-, and 4H-forms. nih.govijsr.netresearchgate.net For the parent 1,2,4-triazole, the 1H- and 4H-tautomers are in rapid equilibrium, with the 1H-form being the more stable isomer. nih.govresearchgate.net In the case of 3(5)-substituted 1,2,4-triazoles, such as those with amino or bromo groups, different tautomers can exist, with their relative stability depending on the substituent. ijsr.net

Thione-Thiol Tautomerism: In 1,2,4-triazole derivatives containing a potential thione (C=S) or thiol (S-H) group, a dynamic equilibrium exists between these two forms. This is a common phenomenon in compounds like 3-mercapto-1,2,4-triazoles. ijsr.net Extensive computational and spectroscopic studies have shown that the thione tautomer is generally the predominant and more stable form in both the gas phase and in solution. nih.govjocpr.comresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent and the nature of other substituents on the triazole ring. nih.govscience.gov

Table 2: Predominant Tautomeric Forms in 1,2,4-Triazole Systems

| Tautomerism Type | Example System | More Stable Tautomer | Supporting Evidence |

|---|---|---|---|

| Annular | 1,2,4-Triazole | 1H-1,2,4-Triazole | Experimental and theoretical studies nih.govresearchgate.net |

| Thione-Thiol | 1,2,4-Triazole-3-thione | Thione form | Quantum chemical calculations (DFT, HF, MP2) nih.govresearchgate.net |

Conformational Isomerism: For derivatives of 1,2,4-triazole with flexible substituents, conformational isomers (conformers) can arise from rotation around single bonds. ekb.eg This is particularly relevant for molecules where the triazole ring is linked to other ring systems or bulky groups. cdnsciencepub.comrsc.org The different spatial arrangements of the substituents relative to the triazole ring can lead to conformers with varying energies and stabilities. The preferred conformation is often dictated by minimizing steric hindrance and optimizing electronic interactions between the substituent and the heterocyclic ring. rsc.orgnih.gov

Protonation and Deprotonation Behavior

This compound, like other 1,2,4-triazole derivatives, is an amphoteric compound, capable of both accepting and donating a proton. wikipedia.org

Protonation: The 1,2,4-triazole ring is weakly basic due to the presence of lone-pair electrons on its nitrogen atoms. chemicalbook.comwikipedia.org It can be protonated in acidic conditions to form a triazolium cation. chemicalbook.com Theoretical studies using Density Functional Theory (DFT) on the parent 1,2,4-triazole indicate that protonation occurs preferentially at the N4 position. dnu.dp.ua The pKa value for the conjugate acid of 1,2,4-triazole (the 1,2,4-triazolium ion) is approximately 2.45, indicating it is a weak base. wikipedia.org

Deprotonation: The hydrogen atom attached to the nitrogen of the 1,2,4-triazole ring is weakly acidic and can be removed by a base. chemicalbook.comwikipedia.org The pKa for the deprotonation of the neutral 1,2,4-triazole molecule is 10.26. wikipedia.org In this compound, the protons on the carboximidamide group are also acidic and can be removed under basic conditions. The acidity of triazole derivatives can be significantly affected by the nature of the substituents on the ring and the properties of the solvent. researchgate.netacs.org For example, electron-withdrawing groups tend to increase the acidity of the N-H proton.

Table 3: Acid-Base Properties of the 1,2,4-Triazole Ring

| Process | Site | pKa Value | Description |

|---|---|---|---|

| Protonation | N4 atom | 2.45 (for C₂N₃H₄⁺) | Acts as a weak base to form a triazolium ion. wikipedia.orgdnu.dp.ua |

Advanced Spectroscopic and Structural Elucidation of 1h 1,2,4 Triazole 1 Carboximidamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ncl.res.in By analyzing the chemical shifts and coupling constants of atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

1H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For 1H-1,2,4-triazole and its derivatives, the protons on the triazole ring typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. ufv.br

In a study of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)-1H-1,2,4-triazole-1-carboximidamide, the two protons of the triazole ring were observed as singlets at δ 8.43 and 9.49 ppm in DMSO-d6. beilstein-journals.org The protons of the carboximidamide group (NH) appeared as broad singlets at δ 8.78 and 9.11 ppm. beilstein-journals.org The significant downfield shift of the triazole protons is characteristic of their attachment to the electron-withdrawing ring system.

The chemical shifts of protons in triazole analogues can be influenced by the nature and position of substituents. For instance, in a series of 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, the triazole protons in N-(3-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide were observed as singlets at δ 7.74 and 8.05 ppm in CDCl₃. turkjps.org The amide NH proton appeared as a broad singlet at δ 9.23 ppm. turkjps.org

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 1H-1,2,4-Triazole-1-carboximidamide Analogues

| Compound | Triazole Protons | Carboximidamide/Amide NH Protons | Other Key Protons | Solvent |

|---|---|---|---|---|

| N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)-1H-1,2,4-triazole-1-carboximidamide beilstein-journals.org | 8.43 (s), 9.49 (s) | 8.78 (br s), 9.11 (br s) | 2.27 (s, 3H, CH₃), 2.56 (s, 3H, CH₃), 6.31 (s, 1H, pyrazolyl CH) | DMSO-d₆ |

| N-(3-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide turkjps.org | 7.74 (s), 8.05 (s) | 9.23 (br s) | 2.79 (t, 2H, CH₂), 3.62 (s, 3H, OCH₃), 4.40 (t, 2H, CH₂) | CDCl₃ |

| N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide turkjps.org | 7.95 (s), 8.16 (s) | 7.62 (br s) | 2.95 (t, 2H, CH₂), 4.57 (t, 2H, CH₂) | CDCl₃ |

s = singlet, br s = broad singlet, t = triplet

13C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

For the parent 1H-1,2,4-triazole, the carbon atoms of the triazole ring exhibit characteristic chemical shifts. chemicalbook.com In substituted analogues, these shifts are altered by the electronic nature of the substituents. For example, in N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)-1H-1,2,4-triazole-1-carboximidamide, the carbon atoms of the triazole ring were observed at δ 144.5 and 151.6 ppm. beilstein-journals.org The carbon of the carboximidamide group appeared at δ 156.9 ppm. beilstein-journals.org

In a different series of compounds, (E)-2-(4-(2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzylidene)hydrazine-1-carboximidamide, the triazole ring carbons were found at δ 160.46 and 155.86 ppm, while the carboximidamide carbon was at δ 147.02 ppm. d-nb.info These variations highlight the influence of the molecular scaffold on the electronic environment of the triazole and carboximidamide moieties.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Compound | Triazole Carbons | Carboximidamide Carbon | Other Key Carbons | Solvent |

|---|---|---|---|---|

| N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)-1H-1,2,4-triazole-1-carboximidamide beilstein-journals.org | 144.5, 151.6 | 156.9 | 13.2, 13.4 (CH₃), 110.1 (pyrazolyl CH), 142.4, 148.1, 153.2, 165.6 | DMSO-d₆ |

| (E)-2-(4-(2-((5-Phenyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzylidene)hydrazine-1-carboximidamide d-nb.info | 160.46, 155.86 | 147.02 | 130.42, 129.77, 129.43, 126.81, 126.48, 115.23 (Aromatic), 67.17, 30.89 (Aliphatic) | DMSO-d₆ |

| 3-methyl-1H-1,2,4λ4-triazole-5-amine ufv.br | 159.3 (C-CH₃), 155.2 (C=N) | 172.5 (C-NH₂) | 13.4, 21.4, 23.2 (CH₃) | DMSO |

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the definitive assignment of ¹H and ¹³C NMR signals and for confirming the connectivity of atoms within a molecule. ncl.res.in

HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. HMBC experiments, on the other hand, show correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the long-range connectivity of the molecular framework. ncl.res.inbeilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in the characterization of new molecules.

For instance, the HRMS (ESI) of (E)-2-(4-(2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzylidene)hydrazine-1-carboximidamide showed an [M+H]⁺ ion at m/z 382.14374, which corresponds to the calculated value of 382.14446 for the formula C₁₈H₂₀N₇OS⁺. d-nb.info This close agreement between the measured and calculated mass provides strong evidence for the proposed elemental composition.

Similarly, for other analogues in the same series, HRMS data was used to confirm their elemental formulas:

(E)-2-(4-(2-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzylidene)hydrazine-1-carboximidamide: [M+H]⁺ calculated for C₁₈H₁₉ClN₇OS⁺ was 416.10548, found 416.10501. d-nb.info

(E)-2-(4-(2-((5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzylidene)hydrazine-1-carboximidamide: [M+H]⁺ calculated for C₁₉H₂₂N₇OS⁺ was 396.16011, found 396.15952. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

The IR spectrum of 1H-1,2,4-triazole and its derivatives typically shows characteristic absorption bands for N-H, C=N, and C-N stretching vibrations. asianpubs.org For example, in a study of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, characteristic bands were observed for ν(N-H) at 3139 cm⁻¹, ν(C-N) at 1460 cm⁻¹, and ν(C=S) at 1290 cm⁻¹. mdpi.com

In a series of 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, the IR spectra displayed strong stretching bands for the amide I (C=O) and amide II (N-H bending and C-N stretching) groups in the ranges of 1697-1650 cm⁻¹ and 1590-1491 cm⁻¹, respectively. turkjps.org The presence of N-H stretching signals in the region of 3374-3112 cm⁻¹ further confirmed the amide functional group. turkjps.org

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for 1H-1,2,4-Triazole Analogues

| Compound | ν(N-H) | ν(C=O) / Amide I | ν(C=N) / Amide II | Other Key Bands |

|---|---|---|---|---|

| N-(3-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide turkjps.org | 3114 | 1675 | 1555 | - |

| N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide turkjps.org | 3124 | 1697 | 1547 | - |

| 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione mdpi.com | 3139 | - | 1460 (ν(C-N)) | 1290 (ν(C=S)) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsvulcanchem.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For triazole-based compounds, the primary electronic transitions observed are typically π → π* and n → π* transitions. mdpi.comfiveable.me

The 1,2,4-triazole (B32235) ring itself is a chromophore, and its electronic absorption properties are influenced by the substituents attached to it. Gas-phase UV absorption studies of the parent 1,2,3-triazole show a dominant π → π* transition around 205 nm. researchgate.net For substituted triazoles, the position and intensity of these absorption bands can shift. For instance, in 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, prominent absorption bands are observed at 221 nm and 277 nm, which are attributed to π → π* and n → π* transitions, respectively. mdpi.com The presence of the carboximidamide group on the 1H-1,2,4-triazole ring is expected to influence the electronic transitions due to the extension of the conjugated system.

Theoretical studies using time-dependent density functional theory (TD-DFT) can also predict the UV-Vis absorption spectra for such molecules, providing a correlation between experimental findings and computed electronic transitions. researchgate.net The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, helps distinguish between different types of transitions, with π → π* transitions generally being more intense than the forbidden n → π* transitions. fiveable.me

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 1,2,3-Triazole (gas-phase) | 205 | π → π | researchgate.net |

| 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | 221 | π → π | mdpi.com |

| 277 | n → π | ||

| 2-(phenylsulfonyl)-2H-1,2,3-triazole | 205, 211, 216 | π → π (triazole ring, S=O) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)vulcanchem.com

The solid-state structure of triazole derivatives is heavily influenced by a network of non-covalent intermolecular interactions. bohrium.comrsc.org For this compound, the presence of both hydrogen bond donors (N-H groups in the triazole and carboximidamide moieties) and acceptors (the nitrogen atoms of the triazole ring) facilitates the formation of extensive hydrogen bonding networks. mdpi.comfrontiersin.org

Studies on analogous compounds reveal common interaction patterns. For example, in the crystal structure of 1H-1,2,4-triazole-3-carboxamide, molecules are linked into sheets by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov Similarly, 3,5-diamino-1,2,4-triazole (guanazole) forms N—H⋯N hydrogen bonds that connect adjacent molecules. iucr.org

Conformational Analysis in the Solid Statevulcanchem.comdnu.dp.ua

Conformational analysis in the solid state reveals the preferred spatial arrangement of the molecule's atoms. For this compound, a key conformational feature is the dihedral angle between the plane of the triazole ring and the plane of the carboximidamide group.

While a crystal structure for the specific title compound is not detailed in the provided results, data from analogues offer valuable insights. The 1,2,4-triazole ring itself is generally planar. mdpi.com In 1H-1,2,4-triazole-3-carboxamide, the entire molecule is observed to be planar. nih.gov However, in more complex substituted triazoles, significant twisting can occur. For instance, the dihedral angle between the 1,2,4-triazole ring and an attached phenyl ring in 1-tosyl-1H- mdpi.comiucr.orgmdpi.com-triazole was found to be 82.17°. researchgate.net In another case, the twist angle between fused triazole and indole (B1671886) rings was reported to be 12.65°. mdpi.com This indicates that rotation around the single bond connecting the substituent to the triazole ring is possible, and the final conformation in the crystal is a balance between intramolecular steric effects and the optimization of intermolecular packing forces. Computational studies can complement experimental data, helping to understand the conformational landscape of these molecules. frontiersin.org

Elemental Analysis for Purity and Composition Verificationrsc.orgacs.org

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. It serves as a crucial check for the purity of a synthesized sample and verifies that its empirical formula matches the theoretical composition. globalresearchonline.netnih.gov The process involves combusting a small, precisely weighed amount of the substance and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂).

For a newly synthesized batch of this compound (C₃H₅N₅), the experimentally determined percentages of C, H, and N would be compared against the calculated theoretical values. A close agreement, typically within ±0.4%, provides strong evidence of the compound's identity and purity. tandfonline.comturkjps.org This method is routinely reported in the characterization of new triazole derivatives. iucr.orgfarmaciajournal.comrsc.org

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound | C₃H₅N₅ | C | 32.43 | - | nih.gov |

| H | 4.54 | - | |||

| N | 63.03 | - | |||

| 5-methyl-1H-1,2,4-triazole-3-carboxylic acid | C₄H₅N₃O₂ | C | 37.80 | - | iucr.org |

| H | 3.97 | - | |||

| N | 33.06 | - | |||

| 3-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)propanamide | C₁₂H₁₄N₄O₂ | C | 58.53 | 58.35 | turkjps.org |

| H | 5.73 | 5.71 | |||

| N | 22.75 | 22.41 | |||

| 5-Cyano-N'-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboximidamide | C₅H₆N₆O | C | 36.15 | 36.12 | rsc.org |

| H | 3.64 | 3.61 | |||

| N | 50.58 | 50.45 |

Derivatization, Analogues, and Structural Scaffolds Based on 1h 1,2,4 Triazole 1 Carboximidamide

Synthesis of Substituted 1H-1,2,4-Triazole-1-carboximidamide Derivatives

The synthesis of the parent compound, this compound hydrochloride, can be achieved through the reaction of 1,2,4-triazole (B32235) with dicyandiamide (B1669379) in tetrahydrofuran (B95107) (THF) at elevated temperatures, followed by the addition of hydrochloric acid. chemicalbook.com This foundational molecule serves as a versatile starting point for a multitude of derivatives.

The derivatization of the this compound scaffold is achieved through various synthetic methodologies, including conventional heating and modern techniques like microwave irradiation, which can accelerate reaction times and improve yields. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step, have also proven to be an efficient strategy for generating diverse substituted 1,2,4-triazoles. pensoft.netorganic-chemistry.org

Common synthetic transformations include:

N-Alkylation and N-Acylation: The carboximidamide group is amenable to substitution reactions, allowing for the introduction of various alkyl and acyl groups. For instance, reaction with alkyl halides or acyl chlorides can yield N-substituted derivatives.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, often conducted under an atmosphere of air, provide a pathway to form N-C and N-N bonds, leading to a wide range of substituted 1,2,4-triazole derivatives. organic-chemistry.org

Three-Component Reactions: A metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines offers a route to structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org

Below is a table summarizing some of the synthetic methods for 1,2,4-triazole derivatives:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Microwave-assisted | Aldehydes, triazol-3-amine, dimedone | TiO₂ nanoparticles supported on ionic liquids | Substituted triazoles |

| Multicomponent | Aryl hydrazines, paraformaldehyde, NH₄OAc, alcohols | Electrochemical | 1,5-disubstituted and 1-aryl 1,2,4-triazoles |

| Copper-catalyzed | Nitriles, 2-aminopyridines/amidines | [Phen-MCM-41-CuBr] | 1,2,4-triazole derivatives |

| One-pot | Carboxylic acids, primary amidines, monosubstituted hydrazines | HATU, DIPEA | 1,3,5-trisubstituted 1,2,4-triazoles |

Exploration of Structural Analogues and Isosteres

In the quest for novel therapeutic agents, the exploration of structural analogues and isosteres of this compound is a key strategy. Isosteres are molecules or groups of atoms that have similar physical or chemical properties, and their use can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

A notable example of isosteric replacement involves the 1,2,3-triazole ring, which can act as a bioisostere for the 1,2,4-triazole moiety. unimore.it This has been particularly explored in the development of analogues of the antiviral drug ribavirin (B1680618), where the 1,2,4-triazole ring is a critical component. The 1,4-disubstituted 1,2,3-triazole can mimic the trans-amide bond, a common feature in biological systems. unimore.it

Hybrid Molecules Incorporating the this compound Moiety

The creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active fragments, is a powerful approach to develop multifunctional drugs.

Integration with Amino Acid Fragments

The conjugation of the this compound moiety with amino acids has been investigated to create novel compounds with potential biological activity. For example, N-amino acid analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine have been synthesized and evaluated for their antiviral properties. nih.gov A glycine (B1666218) analogue, in particular, demonstrated activity in a virus-infected mouse model. nih.gov

Hybridization with Other Heterocyclic Systems (e.g., Imidazoles, Oxadiazoles, Thiadiazoles, Benzothiazoles)

The fusion or linking of the 1,2,4-triazole ring with other heterocyclic systems is a common strategy in drug design. The resulting hybrid molecules can exhibit enhanced biological activities due to the combined properties of the individual rings.

Thiazolo[3,2-b] nih.govusu.edutriazoles: The condensation of 1,2,4-triazoles with thiazoles leads to the formation of the thiazolo[3,2-b] nih.govusu.edutriazole fused ring system, which has been reported to possess a range of biological activities. farmaciajournal.com

Triazole-Thiadiazole and Triazole-Oxadiazole Hybrids: Novel 1,2,3-triazoles tethered to 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole (B1197879) scaffolds have been designed and synthesized. semanticscholar.org

Benzimidazole-Triazole Hybrids: Hybrid molecules incorporating both benzimidazole (B57391) and 1,2,3-triazole rings have been synthesized and evaluated as potential anticancer agents. frontiersin.org

Creation of Nucleoside Analogues (e.g., Ribavirin, Viramidine)

One of the most significant applications of the this compound scaffold is in the synthesis of nucleoside analogues with potent antiviral activity.

Ribavirin , a broad-spectrum antiviral agent, is a prime example, featuring a 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide structure. researchgate.net

Viramidine (also known as ribamidine) is a prodrug of ribavirin, where the 3-carboxamide group is replaced by a 3-carboxamidine group. usu.edunews-medical.net This modification allows for liver-specific targeting, as viramidine is converted to ribavirin by adenosine (B11128) deaminase, an enzyme abundant in the liver. usu.edunews-medical.net This targeted delivery helps to reduce the systemic side effects associated with ribavirin, such as hemolytic anemia. researchgate.net The synthesis of viramidine can be achieved by treating an imidate derivative of ribavirin with methanolic ammonia (B1221849). usu.edu

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for the rational design of more effective therapeutic agents.

Key SAR findings include:

Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring can significantly impact the biological activity. For instance, in a series of 1,2,4-triazole derivatives, the presence of specific substituents was found to be crucial for their anti-tumor activity. pensoft.net

The Carboximidamide Group: Modifications to the carboximidamide group can influence the compound's properties. As seen with viramidine, converting the carboxamide of ribavirin to a carboxamidine creates a prodrug with an altered pharmacokinetic profile. usu.edunews-medical.net Studies on N-substituted analogues of ribamidine have shown that while many retain antiviral activity, the potency can be affected by the nature of the substituent. nih.gov For example, a monomethyl amidine derivative showed activity against several viruses, though at higher concentrations than the unsubstituted parent compound. nih.gov